molecular formula C11H9N3 B1405557 7-(1H-pyrrol-1-yl)-1H-indazole CAS No. 1427460-36-3

7-(1H-pyrrol-1-yl)-1H-indazole

Cat. No. B1405557
M. Wt: 183.21 g/mol
InChI Key: MWATWEMWMSKMEW-UHFFFAOYSA-N
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Description

The molecule “7-(1H-pyrrol-1-yl)-1H-indazole” is a complex organic compound that contains two important heterocyclic structures: a pyrrole ring and an indazole ring. Pyrrole is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. Indazole is a fused aromatic ring that contains two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “7-(1H-pyrrol-1-yl)-1H-indazole” would be characterized by the presence of the pyrrole and indazole rings. The exact structure would depend on the positions of the various substituents on these rings .


Chemical Reactions Analysis

Again, while specific reactions involving “7-(1H-pyrrol-1-yl)-1H-indazole” are not available, compounds containing pyrrole and indazole rings are known to undergo a variety of chemical reactions. For instance, they can participate in cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(1H-pyrrol-1-yl)-1H-indazole” would be influenced by the presence of the pyrrole and indazole rings. For instance, these rings could impact the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Luminescence Properties

  • Blue Luminescence: (Pyrrol-3-yl)-1H-(aza)indazoles exhibit intense blue emission upon UV excitation, with large Stokes shifts and high fluorescence quantum yields. They can act as ON/OFF fluorescence switching systems due to reversible protonation leading to static fluorescence quenching in narrow pH ranges (Nordmann et al., 2015).

Synthesis and Characterization

  • Synthesis Techniques: A two-step synthesis process of (Pyrrol-3-yl)-1H-(aza)indazoles involves a three-component coupling–cyclocondensation synthesis followed by cyclization–condensation–SNAr sequence (Nordmann et al., 2015).
  • Efficient Synthesis Methods: General and convenient procedures for synthesizing 3-heteroaryl and 3-aryl substituted-1H-indazoles have been developed, offering improved yields and shorter synthesis times (Servi & Akgün, 2002).
  • Structural Analysis: Crystallographic analysis of indazole compounds, such as 1-Allyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole, provides insights into molecular and crystal structures, aiding in the understanding of their chemical properties (Ghozlani et al., 2016).

Medicinal Chemistry and Bioactivity

  • Antimicrobial Activity: Some derivatives, such as triazole-linked pyrrole derivatives, have shown promising anti-mycobacterial activity, indicating potential medicinal applications in treating tuberculosis (Devi et al., 2017).
  • Chemical Modifications for Bioactivity: Design and synthesis of novel indazole derivatives, including their characterization and evaluation for anti-inflammatory and analgesic activities, are a focus in medicinal chemistry (Reddy et al., 2015).

Safety And Hazards

The safety and hazards associated with “7-(1H-pyrrol-1-yl)-1H-indazole” would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for “7-(1H-pyrrol-1-yl)-1H-indazole” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

7-pyrrol-1-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-2-7-14(6-1)10-5-3-4-9-8-12-13-11(9)10/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWATWEMWMSKMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC3=C2NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302387
Record name 1H-Indazole, 7-(1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(1H-pyrrol-1-yl)-1H-indazole

CAS RN

1427460-36-3
Record name 1H-Indazole, 7-(1H-pyrrol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 7-(1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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